molecular formula C10H8BrNO B1339911 7-Bromo-2-methoxyquinoline CAS No. 99455-08-0

7-Bromo-2-methoxyquinoline

Cat. No. B1339911
CAS RN: 99455-08-0
M. Wt: 238.08 g/mol
InChI Key: ARPAPTVOXJPIHY-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxyquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a bromine atom at the 7th position and a methoxy group at the 2nd position on the quinoline ring system. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Another example is the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, which was synthesized from a precursor by a coupling reaction . These methods demonstrate the versatility in synthesizing bromo-substituted quinoline derivatives.

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through analysis of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This highlights the importance of halogenation at specific positions on the quinoline ring, which can influence the molecular packing and interactions.

Chemical Reactions Analysis

Bromoquinolines can undergo a variety of chemical reactions. The regioselective alkoxydehalogenation of dihalogenoquinolines, for example, yields 2-alkoxy-4-halogenoquinolines, demonstrating the reactivity of the halogenated positions on the quinoline ring10. Additionally, the bromination of 2-methoxyquinoline occurs at the 6- and 8-positions, indicating that the presence of a methoxy group can direct the bromination to specific sites on the ring10.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The presence of bromine and other substituents can also affect the photolability and quantum efficiency of these compounds, as seen in the comparison with other photolabile groups . The cytotoxic activity of aminoquinones structurally related to marine isoquinolinequinones, including bromo-substituted compounds, has been evaluated, showing that these derivatives possess moderate to high potency against various human tumor cell lines .

Scientific Research Applications

Chemical Synthesis and Modification

7-Bromo-2-methoxyquinoline is a compound used in various chemical syntheses and modifications. For instance, it has been utilized in the regioselective alkoxydehalogenation of dichloro- and dibromo-quinolines to produce 2-alkoxy-4-halogenoquinolines, a process crucial in organic chemistry (Osborne & Miller, 1993). Additionally, 7-bromo-8-methoxyquinoline was used in the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, highlighting its importance in the creation of complex molecular structures (Albrecht, Blau, & Röttele, 2000).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 7-Bromo-2-methoxyquinoline is a key intermediate in the development of various drugs. An example is its use in the synthesis of novel heterocyclic compounds incorporating quinolone moieties with potential antimicrobial properties (Hamama, Hassanien, El-Fedawy, & Zoorob, 2015). Furthermore, it has been used in the production of a new type of anti-tuberculosis drug, indicating its potential in addressing significant health challenges (Sun Tie-min, 2009).

Advanced Materials and Applications

7-Bromo-2-methoxyquinoline also plays a role in the field of materials science. For example, it has been involved in the synthesis of 8-bromoisoquinolines and in the study of crystal structures of various compounds, suggesting its relevance in understanding and developing new materials (Armengol, Helliwell, & Joule, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Quinoline and its derivatives, including 7-Bromo-2-methoxyquinoline, have been identified as promising scaffolds for future antimycobacterial agents . They have shown potential in drug design due to their wide spectrum of biological properties .

properties

IUPAC Name

7-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPAPTVOXJPIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557555
Record name 7-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methoxyquinoline

CAS RN

99455-08-0
Record name 7-Bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99455-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Broch, H Hénon, AL Debaud, ML Fogeron… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis of non-peptidic helix mimetics based on a trimeric quinoline scaffold is described. The ability of these new compounds, as well as their synthetic dimeric intermediates, to …
E Landagaray, M Ettaoussi, M Rami, JA Boutin… - European Journal of …, 2017 - Elsevier
New series of melatonergic ligands issued from two methoxy-quinolinic scaffolds (2-MQ and 3-MQ), were designed and synthesized. Herein we report the synthetic scheme and …
R Duroux, M Rami, E Landagaray, M Ettaoussi… - European Journal of …, 2017 - Elsevier
… This product was obtained from commercially 7-bromo-2-methoxyquinoline (3) as described for compound (4). The crude product was purified by flash chromatography (cyclohexane/…
S Broch, B Aboab, F Anizon, P Moreau - European journal of medicinal …, 2010 - Elsevier
The synthesis of new di- and trimeric quinoline derivatives is described as well as their in vitro antiproliferative activities toward a human fibroblast primary culture and two human solid …

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